molecular formula C14H10BrF2NO2 B2741270 N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide CAS No. 895370-42-0

N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide

Cat. No.: B2741270
CAS No.: 895370-42-0
M. Wt: 342.14
InChI Key: IIXYGYLLNBPBOK-UHFFFAOYSA-N
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Description

N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide is a halogenated aromatic acetamide derivative featuring a bromine atom at the 6-position and fluorine atoms at the 2- and 4-positions on the phenyl ring, linked to a phenoxyethanamide group. However, the provided evidence lacks direct data on its synthesis, physical properties, or biological activity. The compound’s structural analogs in the evidence highlight its relationship to impurities, intermediates, and bioactive molecules .

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-11-6-9(16)7-12(17)14(11)18-13(19)8-20-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXYGYLLNBPBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide typically involves the reaction of 6-bromo-2,4-difluoroaniline with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Reagents such as boronic acids or halides, along with catalysts like palladium, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Basic Information

  • Chemical Formula : C14H10BrF2NO2
  • Molecular Weight : 342.14 g/mol
  • CAS Number : 895370-42-0

Structural Features

The compound's structure includes:

  • A bromo group at position 6 of the phenyl ring.
  • Two fluoro substituents at positions 2 and 4.
  • A phenoxy group connected through an ethyl amide linkage.

These features enhance its reactivity and potential interactions with biological targets.

Medicinal Chemistry

N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide has been investigated for its potential biological activities, particularly in the fields of:

  • Antimicrobial Activity : Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial properties. The presence of bromine and fluorine may improve binding affinity to bacterial enzymes or receptors, leading to increased efficacy against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression. Its unique structure allows for the modulation of enzyme activity, which could be leveraged in therapeutic contexts.

Chemical Synthesis

The synthesis of this compound typically involves:

  • Reagents : The reaction generally uses 6-bromo-2,4-difluoroaniline and phenoxyacetyl chloride.
  • Conditions : Conducted under basic conditions (e.g., triethylamine) to facilitate amide bond formation.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Material Science

In material science, this compound can serve as a building block for creating more complex molecules with tailored properties. Its unique combination of functional groups can be exploited in the development of specialty chemicals and materials designed for specific applications, such as coatings or electronic materials.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of halogenated compounds similar to this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria compared to non-halogenated analogs .
  • Cancer Therapeutics Development : Research focused on the synthesis of derivatives from this compound aimed at enhancing anticancer activity through structural modifications. The findings suggested that specific substitutions could lead to improved potency against cancer cell lines .

Mechanism of Action

The mechanism of action of N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenoxy group can also contribute to its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Halogen Substituents

Compound A : 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide ()

  • Substituents : Bromine at the acetamide side chain, nitro and phenylcarbonyl groups on the aromatic ring.
  • Role: Listed as an impurity (Imp.
  • Key Differences : Unlike the target compound, this analog lacks fluorine atoms and features a nitro group, which may increase electrophilicity and alter metabolic stability .

Compound B : 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide ()

  • Substituents : An isoindole-1,3-dione moiety attached to the acetamide chain.
  • Role: Another impurity (Imp. D), suggesting structural complexity in synthesis.

Naphthyridine-Containing Acetamide Analogs

Compound C: N-(3-(5-Amino-2,4-difluorophenyl)-2-methyl-1,6-naphthyridin-7-yl)acetamide ()

  • Core Structure: A 1,6-naphthyridine ring replaces the phenoxy group, with amino and difluorophenyl substituents.
  • Synthesis : Prepared via multi-step reactions, emphasizing the role of fluorine in modulating electronic properties.

Diethylphenyl-Substituted Acetamidine

Compound D : N-(6-Bromo-2,4-diethylphenyl)trichloroacetamidine ()

  • Substituents : Diethyl groups at the 2- and 4-positions and a trichloroacetamidine group.
  • Physical Properties : Melting point 131–132°C; synthesized in 65% yield via acetone-water reaction.
  • Key Differences : The diethyl groups increase hydrophobicity compared to the target’s fluorine atoms, while the trichloroacetamidine group introduces strong electron-withdrawing effects .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Notes Reference
N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide 6-Br, 2,4-F, phenoxyethanamide Hypothesized pharmaceutical relevance
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide 2-Br, 4-NO₂, phenylcarbonyl Pharmaceutical impurity (EP standard)
N-(3-(5-Amino-2,4-difluorophenyl)-2-methyl-1,6-naphthyridin-7-yl)acetamide 2-Me, 5-NH₂, 2,4-F, naphthyridine core Bioactive intermediate
N-(6-Bromo-2,4-diethylphenyl)trichloroacetamidine 6-Br, 2,4-Et, trichloroacetamidine mp 131–132°C, 65% yield

Research Findings and Implications

  • Synthetic Challenges : The target compound’s difluorophenyl and bromine substituents may require precise halogenation steps, as seen in analogs like Compound D .
  • Stability and Reactivity : Fluorine atoms in the target likely enhance metabolic stability compared to nitro-containing impurities (Compound A), which are prone to reduction .
  • Biological Activity: The naphthyridine analog (Compound C) demonstrates how aromatic heterocycles can enhance target engagement, suggesting opportunities for structural optimization of the phenoxy group .

Biological Activity

N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide is a synthetic compound with notable biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, mechanisms of action, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C14H10BrF2NO2
  • Molecular Weight : 342.14 g/mol
  • CAS Number : [Not provided in the search results]

This compound features a bromo and difluoro substitution on the phenyl ring, which may influence its biological interactions and pharmacokinetic properties.

Synthesis

The synthesis of this compound involves several organic reactions that typically include:

  • Formation of the Phenoxyethanamide : The phenoxy group is introduced through nucleophilic substitution.
  • Bromination and Fluorination : The introduction of bromine and fluorine atoms is achieved through electrophilic aromatic substitution methods.

The specific synthetic routes may vary, but they generally aim to optimize yield and purity for biological testing.

Antiviral Activity

This compound's potential as an antiviral agent can be inferred from studies on related compounds. For example, certain benzimidazole derivatives have demonstrated activity against HIV-1 variants . The mechanisms often involve inhibition of viral replication through interference with reverse transcriptase or other viral proteins.

Anti-inflammatory and Analgesic Effects

Compounds structurally related to this compound have been studied for their anti-inflammatory properties. For instance, quinazoline derivatives have shown significant anti-inflammatory effects in preclinical models . The presence of electron-withdrawing groups like bromine and fluorine can enhance these activities by modulating receptor interactions.

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its SAR. Studies suggest that:

  • Halogen Substitution : The presence of bromine and fluorine atoms can increase lipophilicity and receptor binding affinity.
  • Phenoxy Group Influence : The phenoxy moiety may enhance interactions with biological targets such as enzymes or receptors involved in inflammation and infection pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of phenylalkylamine derivatives found that halogenated compounds exhibited superior antibacterial activity against E. coli compared to their non-halogenated counterparts .
  • Antiviral Screening : In research focused on novel NNRTIs (non-nucleoside reverse transcriptase inhibitors), compounds similar to this compound showed promising results against resistant HIV strains .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamide?

  • Methodology : Synthesis typically involves bromination and amidation steps. Key parameters include:

  • Reagent selection : Use bromine or brominating agents (e.g., NBS) for regioselective bromination at the 6-position .

  • Temperature control : Maintain 60–80°C during amidation to avoid side reactions (e.g., hydrolysis of the acetamide group) .

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

  • Catalysts : Pd-based catalysts may improve coupling reactions for phenoxy groups .

    • Data Table : Example reaction conditions from analogous compounds:
StepReagentsTemp (°C)SolventYield (%)
BrominationBr₂, FeCl₃40–50DCM72–85
AmidationPhenol, EDC/HOBt70DMF68–78

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹⁹F NMR for fluorophenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₀BrF₂NO₂) .

Q. What stability considerations are relevant for storing This compound?

  • Storage conditions :

  • Avoid light and moisture (store at –20°C under argon) due to sensitivity of bromine and fluorine substituents .
  • Monitor degradation via periodic HPLC analysis; hydrolytic degradation peaks may appear at Rf = 0.3–0.5 .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Approach :

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .
  • Compare bond lengths (e.g., C-Br: ~1.89 Å; C-F: ~1.34 Å) and dihedral angles between phenyl rings to identify conformational discrepancies .
  • Example : A related bromo-fluorophenyl acetamide showed torsional strain (15–20°) between the phenoxy and acetamide groups, impacting reactivity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Key factors :

  • Electrophilicity : The bromine atom at the 6-position acts as a leaving group in Suzuki-Miyaura reactions .
  • Steric effects : Ortho-fluorine substituents hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) for efficient coupling .
  • Kinetic data : Rate constants (k ≈ 0.02 s⁻¹) for bromine displacement correlate with electronic effects of fluorine .

Q. How do structural modifications influence biological activity in related acetamide derivatives?

  • Case study :

  • Nitro vs. bromo groups : Nitro-substituted analogs show enhanced antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for bromo derivatives) due to increased electrophilicity .

  • Fluorine positioning : 2,4-Difluorophenyl groups improve metabolic stability in vitro (t½ > 6 hours in liver microsomes) .

    • Data Table : Biological activity of structural analogs:
CompoundTargetIC₅₀ (µM)Mechanism
Bromo-fluorophenyl derivativeCOX-20.45Competitive inhibition
Nitro-fluorophenyl analogCYP4502.1Non-competitive inhibition

Q. What strategies mitigate contradictions in spectroscopic data interpretation?

  • Resolution methods :

  • Dynamic NMR : Detect rotational barriers in the phenoxy group (ΔG‡ ≈ 50 kJ/mol) causing signal splitting .
  • DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict ¹³C NMR shifts (<2 ppm deviation from experimental) .

Methodological Notes

  • Key references : SHELX for crystallography , PubChem/NIST for spectroscopic validation , and synthetic protocols from peer-reviewed analogs .

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